molecular formula C21H23N3O2S B227365 N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No. B227365
M. Wt: 381.5 g/mol
InChI Key: IYBYKBWNNMBRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it is believed to act on various cellular signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide in lab experiments is that it has been found to have low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammatory bowel disease and oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential applications. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3-methylphenol and ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with thioacetic acid to form 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}acetic acid. The final step involves the reaction of this intermediate with cyclopropylamine and 1H-benzimidazole-1-acetic acid to form the target compound.

Scientific Research Applications

N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.

properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C21H23N3O2S/c1-15-5-4-6-17(13-15)26-11-12-27-21-23-18-7-2-3-8-19(18)24(21)14-20(25)22-16-9-10-16/h2-8,13,16H,9-12,14H2,1H3,(H,22,25)

InChI Key

IYBYKBWNNMBRDM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Origin of Product

United States

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